Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH
Description
Structure
2D Structure
Properties
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H76N14O14S/c1-23(2)19-31(40(69)59-34(22-61)42(71)55-28(9-7-16-51-45(47)48)37(66)58-33(44(73)74)20-26-11-13-27(63)14-12-26)57-43(72)36(24(3)4)60-39(68)29(10-8-17-52-46(49)50)54-41(70)32(21-35(64)65)56-38(67)30(15-18-75-6)53-25(5)62/h11-14,23-24,28-34,36,61,63H,7-10,15-22H2,1-6H3,(H,53,62)(H,54,70)(H,55,71)(H,56,67)(H,57,72)(H,58,66)(H,59,69)(H,60,68)(H,64,65)(H,73,74)(H4,47,48,51)(H4,49,50,52)/t28-,29-,30-,31-,32-,33-,34-,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCLEKCYMGHRJJ-QTRQOAAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H76N14O14S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ac Met Asp Arg Val Leu Ser Arg Tyr Oh Analogues
Solid-Phase Peptide Synthesis (SPPS) Strategies
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for the chemical synthesis of peptides. peptide.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. peptide.com The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is particularly favored due to its use of milder deprotection conditions compared to the older Boc/Bzl methodology. nih.govcsic.es
Fmoc-based Synthesis Protocols
The synthesis of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH via Fmoc-SPPS is typically performed on an automated synthesizer, which enhances efficiency and reproducibility. uci.edubeilstein-journals.org The process begins with the C-terminal amino acid, Tyrosine, which is anchored to a suitable solid-phase resin (e.g., Wang or 2-chlorotrityl resin). uci.edu The synthesis proceeds from the C-terminus to the N-terminus through repeated cycles, each consisting of two main steps:
Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed. This is typically achieved by treating the peptidyl-resin with a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.comuci.edu The secondary amine base cleaves the Fmoc group via a β-elimination mechanism. csic.es The liberated dibenzofulvene byproduct is scavenged by the piperidine. peptide.com
Amino Acid Coupling: The next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain. uci.edu This cycle of deprotection and coupling is repeated for each amino acid in the sequence: Tyr, Arg, Ser, Leu, Val, Arg, Asp, and finally Met.
After the final methionine residue is coupled, the terminal Fmoc group is removed, and the N-terminus is acetylated on-resin using a reagent such as acetic anhydride (B1165640) to yield the final protected peptide sequence. Throughout the synthesis, extensive washing with DMF is performed after each deprotection and coupling step to remove excess reagents and byproducts. peptide.com
Orthogonal Protecting Group Chemistry for Arginine, Aspartic Acid, Serine, and Tyrosine Residues
A cornerstone of the Fmoc/tBu strategy is the concept of orthogonality, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.combiosynth.comiris-biotech.de In this system, the temporary Nα-Fmoc group is base-labile, while the "permanent" side-chain protecting groups are acid-labile, typically removed during the final cleavage step with concentrated trifluoroacetic acid (TFA). csic.es
For the specific residues in this compound, a carefully selected set of orthogonal, acid-labile protecting groups is essential to prevent unwanted side reactions during synthesis. biosynth.comcreative-peptides.com
Table 1: Side-Chain Protecting Groups for Fmoc-SPPS of this compound
| Amino Acid Residue | Functional Group | Recommended Protecting Group | Rationale and Considerations |
| Aspartic Acid (Asp) | β-Carboxyl | tert-Butyl (tBu) | The tBu ester prevents the carboxyl side chain from participating in undesired reactions. However, Asp residues are susceptible to aspartimide formation upon repeated exposure to piperidine, which can lead to racemization and the formation of β-peptide byproducts. nih.govnih.gov Using more sterically hindered esters like 3-ethyl-3-pentyl (OEpe) or adding an acid additive like formic acid to the piperidine solution can mitigate this side reaction. nih.govacs.org |
| Arginine (Arg) | Guanidinium (B1211019) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | The bulky and electron-withdrawing Pbf group effectively masks the highly nucleophilic guanidinium side chain. csic.esbiosynth.com It is stable to the basic conditions of Fmoc removal but requires a strong acid cocktail for cleavage. csic.es |
| Serine (Ser) | Hydroxyl | tert-Butyl (tBu) | The tBu ether is a standard protecting group for the hydroxyl function of Serine, preventing O-acylation during coupling steps. creative-peptides.com It is readily cleaved by TFA. |
| Tyrosine (Tyr) | Phenolic Hydroxyl | tert-Butyl (tBu) | Similar to Serine, the tBu ether protects the reactive phenolic hydroxyl group of Tyrosine. scribd.com It is stable throughout the synthesis and removed during final cleavage. |
| Methionine (Met) | Thioether | None | The thioether side chain of Methionine is generally left unprotected during Fmoc-SPPS. It is susceptible to oxidation to methionine sulfoxide (B87167), particularly during the final acid cleavage step. acs.orgnih.gov |
Coupling Reagent Selection and Optimization for Efficient Peptide Bond Formation
The formation of the amide (peptide) bond is facilitated by coupling reagents that activate the C-terminal carboxyl group of the incoming amino acid. bachem.com The choice of reagent is critical for achieving high coupling efficiency, minimizing racemization, and overcoming steric hindrance, which can be a factor with residues like Valine and Arginine(Pbf). bachem.combiotage.com The most common activators are aminium/uronium or phosphonium (B103445) salts. bachem.com
For a sequence like this compound, which contains sterically hindered couplings (e.g., Arg-Val), highly efficient reagents are recommended. acs.org
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered a gold standard, especially for difficult couplings. sigmaaldrich.compeptide.comthermofisher.com It forms highly reactive OAt-esters, and the presence of the 7-aza-1-hydroxybenzotriazole (HOAt) moiety provides anchimeric assistance, accelerating the coupling reaction and reducing racemization. acs.orgsigmaaldrich.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a widely used and cost-effective reagent, forming OBt-esters. bachem.compeptide.com While very effective for most couplings, it can be less efficient than HATU for particularly hindered residues. peptide.com
COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium-type reagent based on OxymaPure. bachem.compeptide.com It is reported to have reactivity comparable or even superior to HATU in some cases and is non-explosive, offering a safety advantage. bachem.comsigmaaldrich.com
Optimization strategies for difficult couplings within this sequence may include using a more effective reagent like HATU or COMU, increasing the coupling time, performing a "double coupling" where the coupling step is repeated, or increasing the reaction temperature (in microwave-assisted SPPS). biotage.com
Table 2: Comparison of Selected Modern Coupling Reagents
| Reagent Name | Class | Key Features & Advantages | Considerations |
| HATU | Aminium Salt | Gold standard for hindered couplings and fragment condensation. sigmaaldrich.comthermofisher.com Fast reaction rates and low racemization due to HOAt-based activation. acs.orgpeptide.com | Higher cost. Can cause guanidinylation of the N-terminal amine if used in excess, which terminates the peptide chain. sigmaaldrich.com |
| HBTU | Aminium Salt | Highly popular, reliable, and cost-effective for routine SPPS. bachem.com Resulting byproducts are soluble in common solvents. bachem.com | Less reactive than HATU for sterically demanding couplings. peptide.com Can also cause guanidinylation side reactions. |
| COMU | Uronium Salt | High reactivity, often comparable to HATU. bachem.comsigmaaldrich.com Based on non-explosive and less allergenic OxymaPure. bachem.com Byproducts are water-soluble, facilitating purification. | Limited stability in solution. sigmaaldrich.com Can also cause guanidinylation. sigmaaldrich.com |
| DIC/OxymaPure | Carbodiimide (B86325)/Additive | DIC is a liquid carbodiimide suitable for automated SPPS. When used with OxymaPure as an additive, it forms reactive Oxyma esters, providing high coupling efficiency with reduced racemization. americanpeptidesociety.org | Carbodiimides can dehydrate Asn and Gln side chains if they are unprotected. |
Cleavage Procedures and Side-Product Mitigation
The final step in SPPS is the cleavage of the peptide from the resin support, which occurs concurrently with the removal of all acid-labile side-chain protecting groups. wpmucdn.com This is typically accomplished using a high concentration of Trifluoroacetic Acid (TFA). wpmucdn.com However, the reactive carbocations generated during deprotection (e.g., tert-butyl cations from tBu groups) and the sensitivity of certain residues in the sequence (Met, Arg, Tyr) necessitate the use of a "cleavage cocktail" containing scavengers. wpmucdn.com
The peptide this compound requires a carefully formulated cocktail to address several potential side reactions:
Methionine Oxidation: The thioether side chain of Met can be oxidized to methionine sulfoxide (Met(O)). acs.orgnih.gov
Tyrosine Alkylation: The electron-rich phenol (B47542) ring of Tyr can be attacked by tert-butyl cations.
Arginine Deprotection: The Pbf group on the two Arg residues requires strong acidic conditions for complete removal. peptide.com
Several standard cleavage cocktails are available, with some being particularly suited for this peptide.
Table 3: Analysis of Cleavage Cocktails for this compound
| Reagent Cocktail | Typical Composition | Suitability for Target Peptide |
| Reagent K | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) peptide.com | Good General-Purpose Choice. It is designed for peptides with sensitive residues like Met, Tyr, and Cys. peptide.compeptide.com Thioanisole and EDT act as scavengers. However, it may not completely prevent the oxidation of Methionine. nih.gov |
| Reagent R | TFA / Thioanisole / Anisole / EDT (90:5:2:3) | Good for Arginine. This cocktail is specifically suited for cleaving peptides with sulfonyl-protected Arg residues like Pbf. peptide.com It is effective but may still result in some Met oxidation. nih.gov |
| Reagent H | TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide (DMS) / Ammonium Iodide (NH₄I) (81:5:5:2.5:3:2:1.5) peptide.comnih.gov | Optimal Choice for Methionine. This cocktail was specifically developed to minimize or prevent the oxidation of Methionine. acs.orgnih.gov The inclusion of DMS and NH₄I helps to reduce any Met(O) that may form in situ. wpmucdn.comnih.gov Given the presence of Met at the N-terminus, this is a highly recommended option. |
| Reagent B | TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2) wpmucdn.com | Less Suitable. While TIS is an excellent scavenger for tert-butyl cations, Reagent B is known to be ineffective at preventing the oxidation of Methionine. peptide.com |
For this specific peptide, Reagent H would be the most robust choice to ensure the integrity of the N-terminal methionine while also being effective for the deprotection of Arg(Pbf) and Tyr(tBu). nih.gov The cleavage reaction is typically run for 2-4 hours at room temperature, after which the peptide is precipitated from the TFA solution using cold diethyl ether. peptide.com
Solution-Phase Peptide Synthesis Techniques
While less common for routine peptide synthesis, solution-phase techniques, particularly fragment condensation, are valuable for producing large quantities of peptides or for synthesizing very long or complex proteins. creative-peptides.comspringernature.com This approach involves the synthesis of smaller, protected peptide fragments, which are then purified and coupled together in solution to form the final peptide. slideshare.net
Fragment Condensation Approaches
Fragment 1 (C-terminal): H-Leu-Ser(tBu)-Arg(Pbf)-Tyr(tBu)-Resin
Fragment 2 (N-terminal): Ac-Met-Asp(tBu)-Arg(Pbf)-Val-OH
Synthesis and Coupling Strategy:
Fragment Synthesis: Each protected fragment would be synthesized independently using Fmoc-SPPS as described previously. nih.gov Fragment 1 would be kept on the resin, while Fragment 2 would be synthesized and then cleaved from a hyper-acid-labile resin (like 2-chlorotrityl resin) to release the fully protected peptide acid.
Fragment Purification: The protected Fragment 2 would be purified by chromatography to ensure high purity before the crucial coupling step.
Fragment Condensation: The purified, protected N-terminal fragment (Fragment 2) would be activated and coupled to the deprotected N-terminus of the resin-bound C-terminal fragment (Fragment 1). Alternatively, both fragments can be cleaved and coupled entirely in solution. slideshare.netnih.gov
Coupling Reagents: This step requires highly efficient coupling reagents that minimize racemization at the C-terminal residue of the activated fragment (Valine in this case). Reagents like HATU , PyAOP , or DIC/HOAt are often employed for fragment condensation due to their high reactivity and suppression of side reactions. peptide.comthermofisher.comamericanpeptidesociety.org
Final Deprotection: After the fragments are successfully coupled, the resulting fully protected nonapeptide would be cleaved from the resin (if applicable) and globally deprotected using a strong acid cocktail like Reagent H, as discussed in section 2.1.4.
This convergent strategy, while more labor-intensive due to the synthesis and purification of multiple fragments, can circumvent issues encountered in stepwise synthesis, such as aggregation and the accumulation of deletion sequences, which is particularly beneficial for longer or more challenging peptides. nih.gov
Chemo-Selective Ligation Methods
Chemoselective ligation techniques are powerful tools for the synthesis of large peptides and proteins, offering an alternative to linear solid-phase peptide synthesis (SPPS). nih.gov These methods involve the coupling of unprotected peptide fragments in aqueous solutions, which is particularly advantageous for preparing analogues of this compound that may incorporate modifications or be difficult to synthesize directly. chimia.ch
The core principle of chemoselective ligation is the reaction between two mutually and uniquely reactive functional groups on the N- and C-termini of different peptide segments. oup.com This specificity prevents unwanted side reactions with the various functional groups present on the amino acid side chains. Common non-amide forming ligation methods include oxime, hydrazone, and thiazolidine (B150603) formations. oup.com
Native Chemical Ligation (NCL) stands out as a prominent chemoselective method. anu.edu.au It involves the reaction of a peptide segment with a C-terminal thioester and another with an N-terminal cysteine residue. This reaction forms a native amide bond at the ligation site. chimia.ch For the synthesis of this compound analogues, one could envision synthesizing a fragment such as Ac-Met-Asp-Arg-Val-Leu-thioester and another fragment Cys-Ser-Arg-Tyr-OH, which would then be ligated. Subsequent desulfurization of the cysteine residue can yield the native alanine (B10760859) residue if desired, or the cysteine can be part of the analogue structure.
Table 1: Comparison of Common Chemoselective Ligation Methods
| Ligation Method | Reactive Groups | Bond Formed | Key Features |
|---|---|---|---|
| Native Chemical Ligation (NCL) | C-terminal thioester + N-terminal Cysteine | Native Amide | Forms a native peptide bond at the ligation site. |
| Oxime Ligation | Aldehyde/Ketone + Aminooxy | Oxime | Forms a stable, non-native linkage. |
| Hydrazone Ligation | Aldehyde/Ketone + Hydrazine | Hydrazone | Results in a non-native bond. |
| Thiazolidine Ligation | 1,2-aminothiol + Aldehyde | Thiazolidine | Creates a heterocyclic, non-amide linkage. |
Hybrid Synthetic Strategies
Hybrid synthetic strategies combine the advantages of both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (SPPS). neulandlabs.comamericanpeptidesociety.org This approach is particularly effective for the production of longer and more complex peptides, such as analogues of this compound. cblpatras.gr
Advanced Purification and Analytical Validation Techniques for Synthetic Products
The purification and validation of synthetic peptides like this compound are critical to ensure the final product is of high purity and has the correct chemical identity.
Preparative High-Performance Liquid Chromatography (HPLC) for Isolation
Preparative HPLC is the cornerstone for the purification of synthetic peptides. peptide.commdpi.com This technique separates the target peptide from impurities based on differences in their physicochemical properties, most commonly hydrophobicity in reversed-phase HPLC (RP-HPLC). phmethods.netamericanpeptidesociety.org
For the purification of this compound, a C18 column is often the stationary phase of choice due to the peptide's size. hplc.eu A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA) is used to elute the peptide from the column. peptide.com The selection of the appropriate gradient and flow rate is crucial for achieving optimal separation. hplc.eu Fractions are collected as the peptide elutes, and those containing the pure product are pooled and lyophilized. peptide.com
Table 2: Typical Parameters for Preparative RP-HPLC Purification of a Nonapeptide
| Parameter | Typical Value/Condition | Purpose |
|---|---|---|
| Column | C18, 5-10 µm particle size, 100-300 Å pore size | Stationary phase for hydrophobic interaction. |
| Mobile Phase A | 0.1% TFA in Water | Aqueous phase with ion-pairing agent. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic phase for elution. |
| Gradient | Linear gradient of increasing %B | To elute peptides based on hydrophobicity. |
| Flow Rate | Dependent on column diameter | To ensure efficient separation. |
| Detection | UV at 214/220 nm and 280 nm | To monitor peptide elution. |
Mass Spectrometry (MS) for Sequence and Purity Confirmation
Mass spectrometry is an indispensable tool for confirming the identity and purity of synthetic peptides. thermofisher.com For this compound, MS analysis provides the molecular weight of the peptide, which should match its theoretical mass. High-resolution mass spectrometry can provide highly accurate mass measurements, further confirming the elemental composition.
Tandem mass spectrometry (MS/MS) is used for sequence verification. sepscience.com In this technique, the peptide ion is isolated and fragmented, and the masses of the resulting fragment ions (typically b- and y-ions) are measured. sepscience.com This fragmentation pattern provides information about the amino acid sequence, allowing for its confirmation. wikipedia.org
High-Resolution Analytical Chromatography
High-resolution analytical chromatography, particularly ultra-high-performance liquid chromatography (UHPLC), is employed to determine the final purity of the synthesized peptide. chromatographytoday.com UHPLC utilizes columns with smaller particle sizes (typically sub-2 µm), which provides higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. chromatographytoday.com A narrow, sharp peak for the target peptide with minimal or no impurity peaks indicates a high degree of purity. The high resolving power of UHPLC can separate closely related impurities that might not be visible with standard HPLC. hplc.euchromatographytoday.com
Conformational Analysis and Structural Characterization of Ac Met Asp Arg Val Leu Ser Arg Tyr Oh
Experimental Spectroscopic Approaches for Solution-State Conformation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Backbone and Side-Chain Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-invasive technique for elucidating the three-dimensional structure and dynamics of peptides in solution at atomic resolution. nih.govacs.org By analyzing various NMR parameters, it is possible to piece together a detailed picture of the peptide's conformational preferences.
Two-dimensional (2D) NMR experiments are fundamental to determining the solution structure of a peptide. youtube.com Experiments like Total Correlation Spectroscopy (TOCSY) are used to identify the spin systems of individual amino acid residues, while Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) provide information about protons that are close in space (typically < 5-6 Å), regardless of their position in the primary sequence. youtube.comnmims.eduuzh.ch
The Nuclear Overhauser Effect (NOE) is a through-space magnetization transfer between spatially proximate nuclei. columbia.edu The intensity of an NOE cross-peak in a NOESY spectrum is inversely proportional to the sixth power of the distance between the two protons, making it a sensitive probe of internuclear distances. youtube.com For peptides of intermediate molecular weight where the NOE can be close to zero, the ROESY experiment is often preferred as it provides positive signals for all molecular sizes. columbia.edu
For the peptide Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH, a set of NOESY or ROESY experiments would be performed to generate distance restraints. These restraints are crucial for computational structure calculations. For instance, a strong NOE between the alpha-proton of Valine (Val-Hα) and the amide proton of Leucine (B10760876) (Leu-NH) would indicate a turn-like conformation in that region of the peptide. A lack of sequential NOEs often suggests an extended or random coil conformation. annualreviews.org
Hypothetical NOESY Cross-Peaks and Inferred Distance Restraints:
Below is an illustrative table of key NOE contacts that could be observed for this compound and their structural implications. The intensity of the cross-peak (Strong, Medium, Weak) is used to classify the upper distance bound.
| Proton 1 | Proton 2 | NOE Intensity | Upper Distance Bound (Å) | Structural Implication |
| Asp-NH | Arg(3)-NH | Weak | 4.5 | Sequential proximity |
| Arg(3)-Hα | Val-NH | Medium | 3.5 | Suggests a possible turn |
| Val-Hα | Leu-NH | Strong | 2.5 | Strong evidence for a turn |
| Ser(6)-NH | Arg(7)-NH | Weak | 4.5 | Sequential proximity |
| Leu-Hα | Tyr-Hβ | Medium | 3.5 | Side-chain interaction/fold |
| Val-γCH3 | Leu-δCH3 | Medium | 4.0 | Hydrophobic side-chain packing |
This table contains hypothetical data for illustrative purposes.
The backbone of a peptide is defined by a series of dihedral angles, primarily phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). The values of these angles determine the local conformation, such as whether the peptide forms a helix, sheet, or turn.
Chemical Shift Index (CSI): The deviation of an observed ¹Hα chemical shift from its random coil value can be a powerful indicator of secondary structure. nih.govmpg.de Downfield shifts (positive CSI values) are characteristic of β-sheet structures, while upfield shifts (negative CSI values) are indicative of α-helical structures. A CSI value near zero suggests a random coil conformation.
J-Coupling Constants: The through-bond scalar coupling (J-coupling) between nuclei, particularly the three-bond coupling between an amide proton and its alpha-proton (³J(HN,Hα)), is directly related to the phi (φ) dihedral angle through the Karplus equation. mdpi.comnih.gov A large ³J(HN,Hα) value (>8 Hz) is typically found in β-sheet conformations, while a small value (<5 Hz) is characteristic of an α-helix.
Illustrative Dihedral Angle Analysis for this compound:
The following table presents hypothetical ¹Hα chemical shifts and ³J(HN,Hα) coupling constants that could be measured for the peptide, along with the inferred secondary structure and φ angles.
| Residue | ¹Hα Chemical Shift (ppm) | Random Coil Shift (ppm) | CSI | ³J(HN,Hα) (Hz) | Inferred φ Angle | Inferred Secondary Structure |
| Met(1) | 4.30 | 4.52 | -1 | - | - | N-terminus |
| Asp(2) | 4.65 | 4.76 | -1 | 7.5 | ~ -80° or -160° | Turn/Coil |
| Arg(3) | 4.40 | 4.38 | 0 | 8.5 | ~ -120° | Extended/Turn |
| Val(4) | 3.90 | 4.36 | -1 | 4.0 | ~ -60° | Helical/Turn |
| Leu(5) | 4.15 | 4.37 | -1 | 4.5 | ~ -65° | Helical/Turn |
| Ser(6) | 4.55 | 4.50 | 0 | 8.0 | ~ -90° or -150° | Turn/Coil |
| Arg(7) | 4.35 | 4.38 | 0 | 8.2 | ~ -100° or -140° | Extended/Turn |
| Tyr(8) | 4.60 | 4.60 | 0 | 7.8 | ~ -85° or -155° | Turn/Coil |
This table contains hypothetical data for illustrative purposes. Random coil shifts are standardized values.
Hydrogen-deuterium (H-D) exchange experiments provide information on the solvent accessibility of amide protons. thermofisher.com When a peptide is dissolved in a deuterated solvent like D₂O, the amide protons (N-H) that are exposed to the solvent will exchange with deuterium (B1214612) (N-D). Protons that are shielded from the solvent, for example by being involved in an intramolecular hydrogen bond, will exchange much more slowly. creative-biolabs.com The rate of exchange can be monitored by NMR or mass spectrometry. thermofisher.comnih.govnih.gov For this compound, if certain amide protons showed significantly slower exchange rates, it would strongly suggest they are involved in stabilizing a specific folded conformation, such as a β-turn.
Hypothetical Hydrogen-Deuterium Exchange Rates:
| Amide Proton | Exchange Rate Constant (k_ex) (min⁻¹) | Interpretation |
| Asp(2)-NH | 0.50 | Fast exchange, solvent exposed |
| Arg(3)-NH | 0.45 | Fast exchange, solvent exposed |
| Val(4)-NH | 0.08 | Moderate protection, possibly in a turn |
| Leu(5)-NH | 0.02 | Slow exchange, likely involved in a H-bond |
| Ser(6)-NH | 0.05 | Moderate protection, possibly in a turn |
| Arg(7)-NH | 0.38 | Fast exchange, solvent exposed |
| Tyr(8)-NH | 0.42 | Fast exchange, solvent exposed |
This table contains hypothetical data for illustrative purposes.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Content Assessment
α-Helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org
β-Sheets exhibit a negative band around 217 nm and a positive band around 195 nm. americanpeptidesociety.org
Random Coils or unfolded peptides are characterized by a strong negative band below 200 nm. creative-proteomics.com
For this compound, a CD spectrum would reveal the fractional content of these structural elements, providing a global overview of the conformational ensemble. Given its short and linear nature, a spectrum dominated by a minimum near 200 nm would suggest a predominantly random coil or disordered structure, which is common for such peptides. nih.gov
Illustrative CD Spectroscopy Results:
| Secondary Structure | Estimated Percentage |
| α-Helix | ~5% |
| β-Sheet | ~15% |
| Turn | ~25% |
| Random Coil / Unordered | ~55% |
This table contains hypothetical data for illustrative purposes, based on deconvolution of a hypothetical CD spectrum.
Fluorescence Resonance Energy Transfer (FRET) for Proximity and Dynamics
Fluorescence Resonance Energy Transfer (FRET) is a powerful technique for measuring distances between two points in a molecule, typically in the range of 10-100 Å. youtube.com It acts as a "spectroscopic ruler" and is particularly useful for studying conformational changes and dynamics. nih.govnih.gov The process involves a non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the donor and acceptor pair, varying as 1/r⁶. nih.gov
To study this compound using FRET, one could synthesize a version of the peptide with a donor fluorophore (e.g., a tryptophan residue, which is naturally fluorescent, or an attached dye like Cy3) and an acceptor fluorophore (e.g., a dabsyl group or a dye like Cy5) at specific positions. For example, placing a donor at the N-terminus and an acceptor on the Tyr side chain would allow for the monitoring of the end-to-end distance. A high FRET efficiency would indicate a compact, folded conformation where the termini are close, while low FRET efficiency would suggest an extended conformation. youtube.com
Hypothetical FRET Experiment Design and Expected Results:
Peptide: Donor (e.g., FAM) attached to the N-terminal Acetyl group and an Acceptor (e.g., Dabcyl) attached to the C-terminus.
Measurement: The FRET efficiency (E) is measured under different solvent conditions to probe conformational flexibility.
| Solvent Condition | Observed FRET Efficiency (E) | Inferred Conformation |
| Aqueous Buffer (pH 7.4) | 0.35 | Predominantly extended or dynamic ensemble |
| 50% Trifluoroethanol (TFE) | 0.65 | More compact, folded structure induced by TFE |
This table contains hypothetical data for illustrative purposes. TFE is a solvent known to promote secondary structure in peptides.
Computational and Theoretical Methods for Conformational Space Elucidation
The flexibility of a peptide chain means it does not exist as a single rigid structure but rather as a dynamic ensemble of interconverting conformations. Computational chemistry provides indispensable tools to explore this conformational space, identifying low-energy, stable structures and understanding the transitions between them.
Molecular Dynamics (MD) simulations are a cornerstone of computational structural biology, used to model the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes the positions and velocities of the particles, offering a detailed view of the peptide's dynamic behavior in a simulated environment, such as in explicit water solvent. researchgate.netresearchgate.net
For a peptide like this compound, an MD simulation would be initiated from a starting conformation, often a linear or predicted helical structure. The system would be solvated in a water box with counter-ions to neutralize the charge, and the simulation would be run for a duration ranging from nanoseconds to microseconds. Throughout the simulation, key parameters are monitored to assess structural stability and flexibility.
Typical MD Simulation Output Parameters:
Root Mean Square Deviation (RMSD): Measures the average distance between the atoms of the peptide at a given time and a reference structure. A stable RMSD suggests the peptide has reached an equilibrium state.
Radius of Gyration (Rg): Indicates the compactness of the peptide structure. Changes in Rg can signify folding or unfolding events.
Hydrogen Bonds: Analysis of intramolecular and peptide-water hydrogen bonds reveals key interactions that stabilize specific conformations.
Secondary Structure Analysis: Algorithms like DSSP (Define Secondary Structure of Proteins) are used to monitor the formation and stability of secondary structure elements like helices and turns along the peptide backbone.
For instance, MD simulations performed on Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) have been used to characterize its conformational behavior in different environments, revealing that the peptide adopts a bent, U-shaped conformation at a model phospholipid bilayer, a feature potentially crucial for its biological activity. mdpi.com5z.com Similar simulations on this compound would reveal its intrinsic conformational preferences and how it interacts with a solvent or membrane environment.
Monte Carlo (MC) methods offer a complementary approach to exploring conformational space. Instead of following a deterministic trajectory like MD, MC methods generate new conformations through random changes to the peptide's coordinates (e.g., backbone and side-chain dihedral angles). Each new conformation is then accepted or rejected based on a probability criterion, typically the Metropolis criterion, which depends on the change in potential energy and the system's temperature.
This stochastic nature allows MC simulations to more easily overcome high energy barriers that might trap an MD simulation in a local energy minimum. Therefore, MC methods are particularly effective for broad sampling of the conformational landscape and identifying diverse low-energy structures. Enhanced sampling techniques, such as Replica Exchange Monte Carlo, further improve the efficiency of this exploration. Small peptides are often used as test systems for new MC techniques due to the complexity of their energy landscapes.
While MD and MC simulations typically rely on classical mechanics and pre-defined force fields, quantum chemical (QC) calculations provide a much more accurate description of the electronic structure of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate a wide range of molecular and electronic descriptors for a peptide.
Due to their high computational cost, QC calculations are generally not feasible for sampling the entire conformational ensemble of a nonapeptide. Instead, they are applied to a limited number of representative conformations, often those identified as low-energy structures from MD or MC simulations. These calculations can provide crucial insights into:
Accurate Geometries and Energies: Optimization of peptide geometry at the QC level provides highly accurate bond lengths, angles, and relative energies between different conformers.
Charge Distribution: Calculation of partial atomic charges gives a detailed picture of the electrostatic potential on the molecular surface, which is critical for intermolecular interactions.
Chemical Reactivity Descriptors: Properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be used to understand the peptide's reactivity.
These descriptors are invaluable for building highly accurate Quantitative Structure-Activity Relationship (QSAR) models.
The vast amount of data generated by MD or MC simulations—often comprising millions of individual conformations—requires sophisticated analysis techniques to extract meaningful information.
Conformational Clustering: This is a primary analysis step where the entire trajectory of conformations is grouped into a smaller number of representative clusters. The clustering is typically based on structural similarity, such as the RMSD of the backbone atoms. The resulting clusters represent the most populated and stable conformational states of the peptide.
Visualization Techniques:
Ramachandran Plot: A classic tool that plots the backbone dihedral angles (phi, ψ) of each amino acid residue, revealing which conformations are sterically allowed and whether they correspond to standard secondary structures like alpha-helices or beta-sheets.
Peptide Conformation Distribution (PCD) Plot: An advanced, alignment-free method that analyzes the spatial arrangement of side-chain Cα–Cβ bonds. nih.govnih.gov This provides a more comprehensive view of the peptide's three-dimensional structure beyond just the backbone, which is particularly useful for designing peptidomimetics where side-chain orientation is critical for function. nih.govnih.gov
Peptidomimetic Analysis (PMA) Map: This is an alignment-based method that quantitatively evaluates the structural similarity between a peptide and its mimetic. nih.govnih.gov It compares the positions and vectors of the Cα–Cβ bonds, providing quantified similarity indices that are crucial for the rational design of new drug candidates. nih.govnih.gov
Structure-Activity Relationship (SAR) Studies through Conformational Analysis
Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. For peptides, the "structure" is not just the amino acid sequence but the three-dimensional conformation(s) it adopts. By understanding the bioactive conformation—the specific 3D shape the peptide assumes when binding to its biological target—researchers can rationally design analogues with improved properties such as higher potency, selectivity, or stability.
The computational methods described above are integral to modern SAR studies. For this compound, a typical workflow would involve:
Identify the Bioactive Conformation: Using MD simulations and docking studies to model the interaction of the peptide with its putative receptor.
Perform Virtual Alanine (B10760859) Scanning: Computationally mutating each residue to Alanine to predict which side chains are critical for binding affinity.
Rationalize Experimental Data: Using conformational analysis to explain why certain chemical modifications (e.g., substitution of an amino acid, cyclization) lead to an increase or decrease in activity.
The SAR of Angiotensin II has been extensively studied. It is known that the Tyr4 and Phe8 residues are crucial for its hypertensive activity. researchgate.net Computational studies, including conformational analysis and molecular docking, have elucidated how these and other residues interact with the AT1 receptor, guiding the development of potent antagonists (ARBs). A similar strategy, informed by detailed conformational analysis, would be essential for optimizing the activity of this compound or designing peptidomimetics based on its structure.
Table 1: Illustrative SAR Data for Angiotensin II Analogues
This table, based on known findings for the related peptide Angiotensin II, demonstrates how systematic modifications can be correlated with changes in biological activity, a key aspect of SAR studies.
| Compound Name | Sequence | Key Modification | Effect on Activity |
| Angiotensin II | Asp-Arg-Val-Tyr -Ile-His-Pro-Phe | - | Potent agonist at AT1 receptor |
| Sarilesin | Sar -Arg-Val-Tyr-Ile-His-Pro-Ile | Asp1 -> Sar, Phe8 -> Ile | Potent antagonist |
| Sarmesin | Sar -Arg-Val-Tyr(OMe) -Ile-His-Pro-Phe | Asp1 -> Sar, Tyr4 -> Tyr(OMe) | Reduced agonist activity |
Peptide Design and Engineering Principles Applied to Ac Met Asp Arg Val Leu Ser Arg Tyr Oh Scaffold
Rational Design Strategies for Enhanced Peptide Properties
Rational peptide design involves a systematic approach to modifying a peptide's structure to achieve desired functional outcomes. frontiersin.orgfrontiersin.org This process often begins with understanding the structure-function relationships of the lead peptide. frontiersin.org For the Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH scaffold, key properties of its constituent amino acids are considered to devise modifications that could enhance its biological activity or stability. The sequence contains a mix of hydrophobic (Met, Val, Leu), charged (Asp, Arg), and polar (Ser, Tyr) residues, offering multiple points for modification.
Strategies can be guided by computational modeling to predict how changes in the sequence will affect the peptide's structure and interaction with its target. frontiersin.org For instance, enhancing amphipathicity—the spatial separation of hydrophobic and hydrophilic residues—can be a key strategy, as demonstrated in the design of antimicrobial peptides rich in arginine and tryptophan. nih.gov By analyzing the arrangement of residues in the this compound sequence, modifications can be planned to optimize its amphipathic character, potentially improving its interaction with biological membranes or protein targets.
Table 1: Physicochemical Properties of Amino Acids in the this compound Scaffold
| Amino Acid | Abbreviation | Side Chain Property | Potential Role in Peptide |
|---|---|---|---|
| Methionine | Met | Nonpolar, Hydrophobic | Contributes to hydrophobic interactions; can be a site for oxidation. peptide.com |
| Aspartic Acid | Asp | Acidic, Negatively Charged | Forms salt bridges, hydrogen bonds; contributes to solubility. sigmaaldrich.com |
| Arginine | Arg | Basic, Positively Charged | Forms salt bridges, hydrogen bonds; crucial for electrostatic interactions. sigmaaldrich.com |
| Valine | Val | Nonpolar, Hydrophobic | Contributes to hydrophobic core and overall structure. sigmaaldrich.com |
| Leucine (B10760876) | Leu | Nonpolar, Hydrophobic | Important for hydrophobic interactions and protein structure. sigmaaldrich.com |
| Serine | Ser | Polar, Uncharged | Forms hydrogen bonds; potential site for glycosylation. sigmaaldrich.com |
| Tyrosine | Tyr | Polar, Aromatic | Participates in hydrogen bonding and aromatic interactions; potential phosphorylation site. sigmaaldrich.com |
Sequence Optimization and Modification
Substituting natural L-amino acids with their non-natural counterparts is a powerful strategy to enhance peptide properties. rsc.org
D-Amino Acids : The replacement of L-amino acids with their D-enantiomers is a common technique to increase resistance to proteolytic degradation. nih.govnih.gov Since proteases are stereospecific for L-amino acids, peptides containing D-amino acids are less susceptible to enzymatic cleavage, which can significantly prolong their in vivo half-life. nih.govwikipedia.org A systematic substitution of each amino acid in the this compound sequence with its D-isomer could identify positions where chirality can be inverted without compromising biological activity, thereby creating more stable analogues. rsc.org In some cases, D-amino acid substitution has been shown to enhance the antimicrobial activity of peptides. nih.gov
Unnatural Amino Acids : The incorporation of unnatural amino acids offers vast possibilities for modifying a peptide's structure, stability, and function. rsc.orgbitesizebio.com These amino acids can introduce novel side chains with different steric or electronic properties, create conformational constraints, or provide sites for specific chemical modifications. For example, replacing Valine or Leucine with bulky unnatural amino acids could be used to probe the binding pocket of a target receptor, while introducing photo-cross-linking amino acids could help identify binding partners. bitesizebio.com
Table 2: Examples of Potential Amino Acid Substitutions in the this compound Scaffold and Their Rationale
| Original Residue | Potential Substitution | Type | Rationale for Substitution |
|---|---|---|---|
| L-Leu | D-Leu | D-amino acid | Increase resistance to proteolysis. nih.govnih.gov |
| L-Arg | D-Arg | D-amino acid | Enhance stability while maintaining positive charge for electrostatic interactions. nih.gov |
| L-Met | Norleucine (Nle) | Unnatural amino acid | Prevent oxidation that can occur at the methionine sulfur atom. peptide.com |
| L-Val | Cyclohexylalanine (Cha) | Unnatural amino acid | Increase hydrophobicity and introduce a bulky side chain to enhance binding affinity. |
| L-Ser | Aminoisobutyric acid (Aib) | Unnatural amino acid | Induce helical conformation and increase metabolic stability. |
Modifications at the N- and C-termini of a peptide are crucial for improving its stability and mimicking the structure of native proteins. lifetein.comlifetein.combiosyn.com
N-terminal Acetylation : The subject peptide, this compound, already possesses an acetyl group (Ac) at its N-terminus. This modification neutralizes the positive charge of the N-terminal amino group, which can increase the peptide's stability against degradation by aminopeptidases. biosyn.com This uncharged end also allows the peptide to more closely mimic a segment within a larger protein, potentially improving its biological activity and ability to enter cells. lifetein.comlifetein.com
Truncation : Truncation studies involve systematically removing amino acids from either the N- or C-terminus to identify the shortest possible sequence that retains biological activity. advancedpeptides.comproteogenix.science This "pharmacophore" is the core motif responsible for the peptide's function. By creating a library of truncated versions of this compound, it would be possible to determine which residues are essential for its activity. advancedpeptides.com This approach can lead to the development of smaller, more cost-effective peptides with potentially improved pharmacokinetic properties. proteogenix.sciencenih.gov
Extension : Conversely, extending the peptide sequence can also be a viable strategy. Adding amino acids to either terminus can be used to introduce new functionalities. For example, cell-penetrating peptide (CPP) sequences can be added to facilitate intracellular delivery. nih.gov Alternatively, extending the sequence with residues that promote a specific secondary structure or improve solubility can also be beneficial.
Strategies for Structural Constraint and Mimicry
Introducing conformational constraints into a peptide is a key strategy to improve its properties. biosynth.com Constrained peptides often exhibit higher binding affinity, increased specificity, and enhanced stability compared to their linear counterparts because they are "locked" into a bioactive conformation, reducing the entropic penalty upon binding. biosynth.comnih.gov
Cyclization is a widely used method to introduce structural constraints. altabioscience.comnih.gov Various strategies can be envisioned for the this compound scaffold.
Head-to-Tail Cyclization : This involves forming an amide bond between the N-terminal amine and the C-terminal carboxylic acid. altabioscience.comnih.gov To achieve this for the subject peptide, the N-terminal acetyl group would need to be removed to free the amine for cyclization. This "backbone cyclization" creates a cyclic structure that can significantly enhance stability against exopeptidases. altabioscience.comsb-peptide.com
Side Chain-to-Side Chain Cyclization : This strategy involves forming a covalent bond between the side chains of two amino acids within the sequence. nih.govjpt.com This can be achieved through various chemical reactions. For the this compound peptide, one could substitute two residues with Cysteines to form a disulfide bridge or introduce an Aspartic acid/Glutamic acid and a Lysine (B10760008) to form a lactam bridge. sb-peptide.comjpt.com This approach allows for more precise control over the resulting conformation. sb-peptide.com
Backbone Cyclization : This is another term for head-to-tail cyclization, which is one of the most intuitive methods for creating a cyclic peptide. altabioscience.comnih.gov The process typically involves the formation of a lactam bond, and while it uses standard peptide coupling reagents, the intramolecular reaction can be complex. altabioscience.comnih.gov
Table 3: Comparison of Potential Cyclization Strategies for the this compound Scaffold
| Cyclization Strategy | Description | Required Modifications to Scaffold | Potential Advantages |
|---|---|---|---|
| Head-to-Tail | Formation of an amide bond between the N- and C-termini. altabioscience.comnih.gov | Removal of the N-terminal acetyl group. | High stability against exopeptidases; reduced conformational flexibility. sb-peptide.com |
| Side Chain-to-Side Chain (Lactam Bridge) | Formation of an amide bond between the side chain of an acidic residue (Asp) and a basic residue. sb-peptide.com | Substitution of a neutral residue (e.g., Leu or Val) with a basic amino acid like Lysine or Ornithine. sb-peptide.com | Maintains free termini; allows for precise conformational control. nih.govsb-peptide.com |
| Side Chain-to-Side Chain (Disulfide Bridge) | Formation of a disulfide bond between the side chains of two Cysteine residues. jpt.com | Substitution of two residues (e.g., Val and Ser) with Cysteine. | Relatively straightforward to form; common in natural peptides. nih.govjpt.com |
Stapled Peptides
Stapled peptides are a novel class of therapeutics that incorporate a synthetic brace to lock a peptide into a specific conformation, often an alpha-helix. This structural reinforcement can lead to increased proteolytic resistance, enhanced cell permeability, and improved target affinity. For the this compound scaffold, several stapling strategies could be theoretically applied to stabilize its conformation.
One common approach is hydrocarbon stapling, which involves introducing two unnatural amino acids with olefin-containing side chains at specific positions within the peptide sequence. A ring-closing metathesis reaction then forms a covalent hydrocarbon bridge. The placement of these unnatural amino acids is critical and is typically at positions i and i+3, i+4, or i+7 to stabilize an α-helical structure.
Potential Stapling Positions in this compound:
| Stapling Position (i, i+n) | Amino Acid Pair | Potential for α-Helix Stabilization |
| i, i+3 | Met, Val | Possible |
| i, i+4 | Met, Leu | Favorable |
| i+1, i+5 | Asp, Ser | Favorable |
| i+2, i+6 | Arg, Arg | Possible |
| i+4, i+8 | Leu, Tyr | Favorable |
The choice of stapling position would depend on the desired final conformation and the specific molecular target. For instance, a staple between the Leucine at position 5 and the Tyrosine at position 9 (i, i+4) could enforce a helical turn that may be crucial for binding to a protein target. The introduction of such a staple would transform the linear peptide into a more rigid and potentially more potent macrocycle.
Pseudopeptides and Peptidomimetics Design
Pseudopeptides and peptidomimetics are designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. These modifications involve altering the peptide backbone or side chains to create molecules that mimic the structure and function of the original peptide but with improved drug-like properties.
For the this compound sequence, several modifications could be envisioned:
Backbone Modifications: Replacing one or more of the amide bonds (-CO-NH-) with a more stable linkage, such as a reduced amide bond (-CH2-NH-), an ester bond (-CO-O-), or a thioamide bond (-CS-NH-). For example, the bond between Valine and Leucine could be modified to enhance resistance to peptidases that specifically recognize and cleave this type of linkage.
Side Chain Modifications: Incorporating non-proteinogenic amino acids can introduce novel functionalities or steric hindrance to prevent enzymatic degradation. For instance, replacing L-Arginine with D-Arginine could significantly increase the peptide's half-life in biological systems.
N- and C-terminal Modifications: The acetylation of the N-terminus (Ac-Met) and the hydroxyl group at the C-terminus (-OH) in the parent compound already represent common modifications to increase stability by preventing degradation by aminopeptidases and carboxypeptidases, respectively.
Examples of Potential Peptidomimetic Modifications for this compound:
| Modification Type | Original Residue/Bond | Modified Structure | Rationale |
| Backbone Modification | Val-Leu Amide Bond | Reduced Amide (Val-ψ[CH2-NH]-Leu) | Increased resistance to proteolysis |
| Side Chain Modification | L-Arginine | D-Arginine | Enhanced metabolic stability |
| Non-proteinogenic Amino Acid | Leucine | Norleucine | Altered hydrophobicity and binding |
These design strategies aim to create a molecule that retains the essential pharmacophoric elements of the original peptide while possessing superior pharmacokinetic properties.
Computational and AI-Driven Peptide Design
The design and optimization of peptides like this compound are increasingly reliant on computational and artificial intelligence (AI) tools. These in silico methods accelerate the development process by predicting peptide structure, properties, and activity before synthesis and experimental testing.
In silico Tools for Sequence and Structure Prediction
A variety of computational tools can be employed to model and analyze the this compound peptide:
Molecular Docking: If the biological target of the peptide is known, molecular docking simulations can predict the binding mode and affinity of the peptide to its receptor. This can guide the design of modifications to improve binding.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational flexibility of the peptide in different environments (e.g., in water or in the presence of a lipid membrane). This is crucial for understanding its dynamic behavior and for designing stabilizing modifications like stapling.
Structure Prediction Software: Tools like PEP-FOLD and I-TASSER can predict the three-dimensional structure of the peptide from its amino acid sequence. This predicted structure serves as a starting point for further computational analysis and rational design.
Machine Learning Approaches for Peptide Property and Activity Prediction
Machine learning (ML) and AI are revolutionizing peptide design by learning from large datasets of known peptides to predict the properties of novel sequences. For this compound, ML models could be used to:
Predict Biological Activity: Models trained on datasets of peptides with known activities (e.g., antimicrobial, anticancer, or receptor-binding peptides) can predict the likelihood that the target peptide will exhibit a similar activity.
Optimize Peptide Properties: ML algorithms can be used in a generative fashion to suggest modifications to the peptide sequence that are likely to improve desired properties, such as solubility, cell permeability, or target affinity, while minimizing potential liabilities like toxicity.
Application of Predictive Models to this compound:
| Predicted Property | Computational Tool/Approach | Potential Outcome for Design |
| Secondary Structure | PSIPRED, JPred | Identification of helical regions suitable for stapling. |
| Solubility | PepCalc, various ML models | Guidance on modifications to improve solubility. |
| Cell Permeability | CellPPD, various ML models | Prediction of ability to enter cells and design of CPP-hybrids. |
| Binding Affinity | Molecular Docking, MD simulations | Rational design of analogs with improved target binding. |
Molecular Recognition and Interaction Studies of Ac Met Asp Arg Val Leu Ser Arg Tyr Oh
Investigation of Peptide-Target Interactions
The study of how a peptide interacts with its biological targets is fundamental to understanding its function. For Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH, this involves analyzing its potential binding to proteins and its interactions with the lipid bilayers of cell membranes.
Protein-peptide interactions are central to numerous biological processes and can occur through various recognition motifs. nih.gov The binding of a peptide to a protein can be sequence-dependent, often involving the peptide adopting a specific conformation, such as an extended strand or a turn, to fit into a binding groove or pocket on the protein surface. nih.gov The affinity and specificity of this binding are dictated by the physicochemical properties of the amino acid side chains in both the peptide and the protein.
The potential contributions of each residue in this compound to protein binding can be inferred from established principles of molecular recognition:
N-Acetyl-Methionine (Ac-Met): The acetylation of the N-terminus removes the positive charge, which can influence electrostatic interactions and increase hydrophobicity. This modification can also protect the peptide from degradation by aminopeptidases. nih.gov N-terminal methionine itself can be a crucial recognition determinant for specific receptors. nih.govnih.gov The sulfur-containing side chain of methionine is flexible and can engage in significant van der Waals interactions within protein binding pockets. lifetein.com
Aspartic Acid (Asp) and Arginine (Arg): The peptide contains two arginine residues and one aspartic acid residue, making it zwitterionic at physiological pH. These charged residues are key drivers of electrostatic interactions. Arginine's guanidinium (B1211019) group can form strong hydrogen bonds and salt bridges with negatively charged residues like aspartate or glutamate (B1630785) on a protein surface. researchgate.netnih.gov The specific spacing of Arg, Asp, and another Arg residue may create a defined charge pattern for recognition.
Valine (Val) and Leucine (B10760876) (Leu): These aliphatic, hydrophobic residues are critical for binding through the hydrophobic effect. They are often found in "hot spots" of protein-peptide interfaces, where they bury into hydrophobic pockets on the target protein, displacing water and contributing significantly to the free energy of binding. lifetein.com
Serine (Ser): The hydroxyl group of serine is polar and can act as both a hydrogen bond donor and acceptor, contributing to the specificity of the interaction.
Tyrosine (Tyr): As a large, amphipathic amino acid, tyrosine is highly effective in molecular recognition. nih.gov Its aromatic ring can participate in π-stacking with other aromatic residues, cation-π interactions with positively charged residues like arginine, and its hydroxyl group can form hydrogen bonds. nih.govnih.gov
Table 1: Potential Roles of Amino Acids in Protein Interaction
| Amino Acid | Position | Potential Role in Protein Interaction |
|---|---|---|
| Ac-Met | 1 | N-terminal recognition, stability, hydrophobic and van der Waals interactions. nih.govnih.govlifetein.com |
| Asp | 2 | Forms salt bridges and hydrogen bonds with positively charged protein residues. researchgate.net |
| Arg | 3 | Key electrostatic interactions via its guanidinium group; forms salt bridges and hydrogen bonds. nih.gov |
| Val | 4 | Contributes to binding affinity through hydrophobic interactions. lifetein.com |
| Leu | 5 | Major contributor to hydrophobic binding; often found in binding "hot spots". lifetein.com |
| Ser | 6 | Forms specific hydrogen bonds via its polar hydroxyl group. |
| Arg | 7 | Provides additional positive charge for strong electrostatic interactions and recognition. nih.gov |
| Tyr | 8 | Aromatic (π-π) stacking, cation-π interactions, and hydrogen bonding; critical for recognition. nih.govnih.gov |
The amphipathic nature of this compound, possessing both charged (Asp, Arg) and hydrophobic/aromatic (Met, Val, Leu, Tyr) residues, suggests it may interact with biological membranes. Such interactions are the first step for many bioactive peptides, including cell-penetrating peptides (CPPs). nih.gov The process typically begins with electrostatic attraction to the membrane surface, followed by insertion into the lipid bilayer. nih.gov
The specific residues of the peptide are expected to play distinct roles in membrane interactions:
Arginine (Arg): Arginine-rich peptides are well-known for their ability to interact with and, in some cases, cross cell membranes. nih.govnih.gov The guanidinium headgroup interacts strongly with the negatively charged phosphate (B84403) groups of the lipid headgroups, anchoring the peptide to the membrane surface. acs.org
Hydrophobic and Aromatic Residues (Met, Val, Leu, Tyr): Following the initial electrostatic binding, the hydrophobic and aromatic residues are crucial for inserting into the nonpolar, hydrophobic core of the lipid bilayer. njit.edu Molecular dynamics simulations have shown that hydrophobic residues can penetrate deep into the lipid core while arginine residues remain anchored to the headgroups, acting as a "molecular hinge". nih.gov
Table 2: Potential Roles of Amino Acids in Membrane Interaction
| Amino Acid | Position | Potential Role in Membrane Interaction |
|---|---|---|
| Ac-Met | 1 | Hydrophobic interactions with the lipid acyl chains. acs.org |
| Asp | 2 | Electrostatic interactions with lipid headgroups; pH-dependent modulation of binding. acs.org |
| Arg | 3 | Strong electrostatic binding to negatively charged lipid phosphate groups, anchoring the peptide. nih.govacs.org |
| Val | 4 | Insertion into the hydrophobic membrane core. njit.edu |
| Leu | 5 | Deeper penetration into the lipid bilayer due to its hydrophobicity. njit.edu |
| Ser | 6 | Interaction with the polar headgroup region or the water-lipid interface. |
| Arg | 7 | Reinforces electrostatic anchoring to the membrane surface. nih.govacs.org |
| Tyr | 8 | Aromatic ring can insert into the membrane core; hydroxyl group can interact at the interface. njit.edu |
Methodologies for Quantitative Binding Analysis
To move from predicted interactions to empirical validation and quantification, several biophysical and biochemical techniques are essential. These methods allow for the confirmation of binding partners and the precise measurement of binding affinities.
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to identify or confirm protein-protein and protein-peptide interactions that occur within the physiological context of a cell. kmdbioscience.comthermofisher.com The method relies on using an antibody to capture a specific protein (the "bait"), thereby also pulling down any proteins or peptides that are bound to it (the "prey"). antibodies.com
For studying the interactions of this compound, the peptide itself (or a target protein) could be used as the bait. A common strategy involves synthesizing the peptide with a tag, such as biotin. The biotinylated peptide is incubated with a cell lysate, and the resulting peptide-protein complexes are captured using streptavidin-coated beads. lifetein.com After washing away non-specific binders, the captured proteins are eluted and identified using techniques like Western Blot or mass spectrometry. antibodies.com Co-IP is advantageous because it can validate interactions in their native state, including post-translationally modified proteins. kmdbioscience.com
Table 3: Co-immunoprecipitation (Co-IP) - Summary
| Aspect | Description |
|---|---|
| Principle | An antibody or tag is used to capture a bait protein/peptide and its binding partners from a complex mixture like a cell lysate. thermofisher.com |
| Application | Validates hypothesized interactions or identifies unknown binding partners in a qualitative or semi-quantitative manner. antibodies.com |
| Advantages | - Interaction is studied in a physiological context.- Detects complexes with post-translationally modified proteins. kmdbioscience.com- High reliability for in vivo interactions. kmdbioscience.com |
| Limitations | - May miss transient or weak interactions.- Results can be influenced by antibody quality and specificity.- Primarily provides qualitative (not quantitative affinity) data. |
Förster Resonance Energy Transfer (FRET) is a distance-dependent physical process where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore. nih.gov This phenomenon can be used to measure molecular interactions in real-time. Time-Resolved FRET (TR-FRET) is an advanced FRET technique that uses long-lifetime lanthanide donors (e.g., Europium, Terbium) to reduce background fluorescence, resulting in a highly sensitive and robust assay. nih.govyoutube.com
To measure the binding affinity of this compound to a target protein, a TR-FRET assay can be established. Typically, the target protein would be tagged (e.g., with a His-tag) and labeled with an antibody conjugated to a lanthanide donor. The peptide would be chemically synthesized with an acceptor fluorophore. When the peptide binds to the protein, the donor and acceptor are brought into close proximity (~10 nm), generating a FRET signal. nih.gov By titrating increasing concentrations of the peptide and measuring the corresponding TR-FRET signal, a binding curve can be generated to calculate the equilibrium dissociation constant (Kd), a precise measure of binding affinity. nih.gov
Table 4: Hypothetical TR-FRET Data for Peptide-Protein Binding
| Peptide Conc. (nM) | TR-FRET Ratio (665nm/620nm) |
|---|---|
| 0 | 0.15 |
| 1 | 0.25 |
| 5 | 0.60 |
| 10 | 0.95 |
| 25 | 1.55 |
| 50 | 2.10 |
| 100 | 2.50 |
| 250 | 2.75 |
| 500 | 2.80 |
| Calculated Kd | ~15 nM |
This table presents hypothetical data to illustrate the output of a TR-FRET experiment. The Kd value is derived by fitting the data to a one-site binding model.
Microscale Thermophoresis (MST) is a powerful biophysical technique for quantifying biomolecular interactions in solution. nih.govnih.gov It measures the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. youtube.comyoutube.com This movement is highly sensitive to changes in a molecule's size, charge, and hydration shell. When a ligand binds to a fluorescently labeled target molecule, these properties change, leading to a different thermophoretic movement, which is detected as a change in fluorescence in the heated region. youtube.com
To determine the binding constant for the interaction between this compound and a target protein, an MST experiment would typically involve labeling the protein with a fluorescent dye. A constant concentration of the labeled protein is then mixed with a serial dilution of the unlabeled peptide. nih.gov The samples are loaded into capillaries, and the MST instrument measures the change in fluorescence as a function of peptide concentration. Plotting the normalized fluorescence change against the peptide concentration yields a binding curve from which the dissociation constant (Kd) can be accurately determined. youtube.com MST is advantageous due to its low sample consumption, immobilization-free nature, and its ability to perform measurements in complex biological liquids such as cell lysates. youtube.comnanotempertech.com
Table 5: Hypothetical MST Data for Peptide-Protein Interaction
| Peptide Conc. (nM) | ΔF_norm (‰) |
|---|---|
| 0.1 | 0.5 |
| 1 | 1.2 |
| 10 | 4.5 |
| 50 | 8.9 |
| 100 | 11.0 |
| 500 | 13.5 |
| 1000 | 14.8 |
| 5000 | 15.0 |
| 10000 | 15.1 |
| Calculated Kd | ~75 nM |
This table presents hypothetical data to illustrate the output of an MST experiment. The Kd value is derived by fitting the data to the appropriate binding model.
Role of Specific Amino Acid Residues in Molecular Recognition
Influence of Hydrophobic Residues (Val, Leu, Met) on Binding Interfaces
When a peptide binds to its target, these hydrophobic side chains are often buried at the binding interface, displacing water molecules and resulting in a favorable increase in entropy. nih.govnih.gov The contribution of each buried –CH2– group to stability is significant, estimated to be around 1.1 ± 0.5 kcal/mol. nih.gov
Valine (Val) and Leucine (Leu): These aliphatic residues have bulky side chains that can pack tightly into hydrophobic cavities of a receptor. Studies comparing leucine- and valine-rich peptides have shown that these residues can impart different biological activities and membrane interaction modes, highlighting their distinct structural roles. nih.govfrontiersin.org Leucine-rich peptides, for example, have been observed to be more disruptive to membranes than valine-rich ones. nih.gov
Methionine (Met): Methionine is unique among hydrophobic residues due to its flexible, unbranched side chain containing a sulfur atom. This flexibility allows it to adapt its conformation within a binding pocket, creating a mobile and adaptable interface that can optimize van der Waals contacts for tighter binding. researchgate.net In some protein cores, replacing methionine with the more rigid leucine has been shown to increase stability but impair the dynamic conformational changes needed for optimal function and association. researchgate.net
The collective action of Val, Leu, and Met in this compound likely creates a substantial hydrophobic surface that is essential for recognizing and binding to a complementary nonpolar region on its molecular partner.
| Residue | Key Feature | Contribution to Binding Interface | Relevant Finding |
|---|---|---|---|
| Valine (Val) | Branched, aliphatic side chain | Participates in hydrophobic packing and van der Waals interactions. nih.gov | Contributes to the exclusion of water from the binding interface. frontiersin.org |
| Leucine (Leu) | Longer, branched aliphatic side chain | Enhances hydrophobic interactions and can influence the mode of membrane interaction. nih.gov | Substitution of other hydrophobic residues with leucine can alter binding affinity. nih.gov |
| Methionine (Met) | Flexible, sulfur-containing side chain | Provides conformational adaptability, allowing for an optimized fit within a binding pocket. researchgate.net | Its flexibility can create a dynamic binding interface essential for function. researchgate.net |
Aromatic Interactions Involving Tyrosine
The C-terminal Tyrosine (Tyr) residue provides another layer of interaction complexity through its aromatic ring and hydroxyl group. Aromatic-aromatic interactions, also known as π–π stacking, are significant non-covalent forces that contribute to protein stability and molecular recognition. nih.gov
The Tyrosine side chain can engage in several types of interactions:
π-π Stacking: The ring can stack with other aromatic residues (like Phenylalanine, Tryptophan, or another Tyrosine) on a receptor, creating stabilizing energetic interactions. nih.gov
Cation-π Interactions: The electron-rich face of the tyrosine ring can form a strong, non-covalent bond with a cation. This is particularly relevant given the two Arginine residues in the peptide sequence. Intramolecular or intermolecular cation-π interactions between Tyr and Arg are plausible and have been observed in other systems, contributing significantly to structural stability. nih.govpnas.org
Hydrogen Bonding: The hydroxyl group on the tyrosine ring can act as both a hydrogen bond donor and acceptor, allowing it to form specific, directional bonds with polar groups on a binding partner. researchgate.net
Recent studies comparing Tyrosine and Phenylalanine suggest that Tyrosine is a more effective "sticker" residue in driving biomolecular condensation, largely due to its ability to form hydrogen bonds and a more favorable free energy of transfer into hydrated protein-dense phases. researchgate.netelifesciences.org The hydrophobicity of the side chain at this position is critical; studies have shown that replacing Tyrosine with less hydrophobic residues leads to a significant drop in receptor affinity. nih.gov
Computational Modeling of Molecular Recognition Processes
Predicting how this compound binds to a target is a significant computational challenge due to the peptide's flexibility. frontiersin.org Molecular Dynamics (MD) simulations have become an indispensable tool for studying these processes at an all-atom level. acs.org Techniques such as global docking followed by MD simulations can predict and refine the structure of the peptide-protein complex. frontiersin.org
MD simulations model the movement of every atom in the peptide and its surrounding environment (typically water and ions) over time, governed by a set of physical equations known as a force field (e.g., AMBER, CHARMM). frontiersin.orgnih.gov This allows researchers to:
Sample Conformational Space: Peptides can adopt many different shapes. Enhanced sampling techniques, such as Gaussian accelerated molecular dynamics (GaMD) or high-temperature simulations, are used to explore a wide range of possible conformations and identify low-energy, stable binding poses. frontiersin.orgacs.org
Analyze Binding Mechanisms: By tracking the simulation trajectory, scientists can observe the binding process, identify key intermediate states, and calculate the free energy profiles of binding. frontiersin.org
Estimate Binding Affinity: The energy of the interaction between the peptide and its receptor can be calculated from the simulation, providing a score to rank different potential binding modes. nih.gov
These computational approaches complement experimental data by providing a dynamic, atomic-level view of the molecular recognition event, helping to elucidate how the specific contributions of charged, hydrophobic, and aromatic residues in this compound culminate in a specific biological interaction. universiteitleiden.nl
| Technique | Purpose | Information Gained | Example Application |
|---|---|---|---|
| Molecular Docking | Predicts the preferred orientation of the peptide when bound to a receptor. | Generates potential binding poses and scores them. | Initial screening of how this compound might fit into a receptor's active site. frontiersin.org |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms in the peptide-receptor complex. | Reveals binding pathways, conformational changes, and interaction stability. acs.orgnih.gov | Refining docked poses and observing the dynamic role of specific residues in the binding process. nih.gov |
| Enhanced Sampling (e.g., GaMD) | Accelerates the simulation to overcome energy barriers and sample conformations more efficiently. | More complete picture of the binding landscape and identification of rare events. frontiersin.org | Exploring the full range of motion of the flexible this compound peptide. |
| Free Energy Calculations | Quantifies the strength of the binding interaction. | Provides a theoretical binding affinity (e.g., ΔG) for the complex. | Comparing the binding strength of the peptide to different targets or comparing it to mutated versions. frontiersin.org |
Table of Compound and Protein Names
| Name Mentioned | Type |
| This compound | Synthetic Peptide |
| Aspartic acid (Asp) | Amino Acid |
| Arginine (Arg) | Amino Acid |
| Valine (Val) | Amino Acid |
| Leucine (Leu) | Amino Acid |
| Methionine (Met) | Amino Acid |
| Serine (Ser) | Amino Acid |
| Tyrosine (Tyr) | Amino Acid |
| Phenylalanine | Amino Acid |
| Tryptophan | Amino Acid |
| Integrins | Protein Family |
| AMBER | Force Field |
| CHARMM | Force Field |
Biomimetic Approaches and Research Applications of Ac Met Asp Arg Val Leu Ser Arg Tyr Oh Scaffold
Design and Synthesis of Biomimetic Peptide Conjugates
The design and synthesis of biomimetic peptide conjugates using the Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH scaffold are foundational to its application in research. These processes involve the initial chemical synthesis of the peptide, followed by its conjugation to other molecules to enhance its functionality.
The core peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govbachem.com The use of protecting groups, such as Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl), is crucial to prevent unwanted side reactions during the coupling steps. bachem.com For the synthesis of this compound, the synthesis would commence from the C-terminal tyrosine, which is attached to the resin, and proceed towards the N-terminal methionine. Following the assembly of the nine amino acid sequence, the N-terminus is acetylated. Finally, the peptide is cleaved from the resin and deprotected to yield the final product.
Once synthesized, the peptide scaffold can be conjugated to a variety of molecules, including proteins, fluorescent dyes, or biotin, to create biomimetic peptide conjugates. altabioscience.comtandfonline.com The choice of conjugation strategy often depends on the specific amino acid side chains available in the peptide sequence. For instance, the primary amine groups in the side chains of the two arginine residues and the N-terminus (if not acetylated) can be targeted for conjugation. Additionally, the carboxyl groups of the aspartic acid and the C-terminus can be utilized. The hydroxyl group of tyrosine also presents a potential site for specific modifications. Common conjugation chemistries include the use of cross-linking reagents that react with these functional groups. nih.gov For example, a molecule could be conjugated to the peptide through a stable amide bond formed with the side chain of aspartic acid.
These peptide conjugates are designed to mimic natural biological molecules and their interactions. tandfonline.comnih.gov By attaching a specific functional group, the peptide can be tailored for a particular application. For example, conjugating a fluorescent dye allows for the visualization of the peptide's localization within a cell or tissue, while attaching it to a larger carrier protein can enhance its immunogenicity for antibody production. altabioscience.com
Genetic Engineering for Biomimetic Peptide Production in Research Systems
While chemical synthesis is ideal for producing modified or smaller peptides, genetic engineering offers a cost-effective and scalable method for producing the core peptide sequence, which can then be post-translationally or chemically modified. nih.govnih.gov Recombinant production of the Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr peptide can be achieved in various host systems, with Escherichia coli and the yeast Pichia pastoris being common choices. nih.govgencefebio.com
In E. coli, the gene encoding the peptide sequence is cloned into an expression vector, typically under the control of a strong inducible promoter like the T7 promoter. nih.govoup.com To enhance expression and prevent degradation, the peptide is often produced as a fusion protein with a larger, more stable partner protein. nih.gov Following expression, the fusion protein is purified, and the target peptide is cleaved from its fusion partner using a specific protease. This approach can yield high quantities of the desired peptide. pharmaceutical-networking.com
The yeast Pichia pastoris is another powerful expression system, particularly for peptides that may require some post-translational modifications or for secreted production, which can simplify purification. gencefebio.comresearchgate.netnih.gov Similar to E. coli, the gene for the peptide is cloned into a vector and integrated into the yeast genome. neb.com The use of a secretion signal in the expression construct directs the synthesized peptide out of the cell and into the culture medium, from where it can be more easily purified. gencefebio.comnih.gov
One of the key advantages of genetic engineering is the precise control over the amino acid sequence, ensuring the production of a homogenous peptide product. nih.gov This method is particularly advantageous for producing the unmodified peptide backbone in large quantities for subsequent conjugation or for direct use in certain research applications.
Development of Research Tools from Peptide Scaffolds
The unique sequence of this compound makes it a valuable starting point for the development of a variety of research tools designed to probe and manipulate biological systems.
Peptide Substrates for Enzyme Kinetic Studies
Synthetic peptides are crucial tools for studying the kinetics and specificity of enzymes, particularly proteases. americanpeptidesociety.org The this compound sequence contains several potential cleavage sites for proteases, most notably the arginine residues. Trypsin, for example, is a well-characterized protease that cleaves peptide chains at the carboxyl side of lysine (B10760008) or arginine residues. Therefore, this peptide could serve as a substrate to study the activity of trypsin or other trypsin-like proteases.
To be used in a kinetic assay, the peptide can be modified with a fluorophore and a quencher. altabioscience.com In this design, the peptide is synthesized with a fluorescent dye on one side of the cleavage site and a quenching molecule on the other. In the intact peptide, the fluorescence is quenched. Upon enzymatic cleavage of the peptide bond between the fluorophore and the quencher, the two are separated, leading to an increase in fluorescence that can be monitored over time to determine the rate of the enzymatic reaction. altabioscience.com The Michaelis-Menten kinetic parameters, KM and Vmax, can then be determined for the specific enzyme and substrate pair. americanpeptidesociety.org Recent advancements have also seen the use of artificial intelligence to guide the design of protease substrates for enhanced efficiency and selectivity. microsoft.combiorxiv.orgbiorxiv.org
Synthetic Antigens for Antibody Development
Synthetic peptides are widely used as antigens to generate antibodies that can specifically recognize and bind to a target protein. nih.govnih.gov The this compound peptide, or a fragment of it, can be used to produce antibodies that would recognize this specific sequence. Since small peptides are often not immunogenic on their own, they are typically conjugated to a larger carrier protein, such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA), to elicit a robust immune response. nih.govaltabioscience.com
The selection of the peptide sequence is a critical step in generating antibodies that can recognize the native protein from which the peptide sequence is derived. nih.gov For a peptide like this compound, its ability to generate useful antibodies would depend on whether this sequence is exposed on the surface of a target protein of interest. The resulting polyclonal or monoclonal antibodies can then be used in a variety of immunoassays, such as Western blotting, immunoprecipitation, and immunohistochemistry, to detect and quantify the target protein.
Receptor Characterization and Isolation Tools
Peptides that bind to specific cellular receptors are invaluable tools for characterizing and isolating these receptors. nih.gov If the this compound sequence is found to bind to a particular receptor, it can be adapted for several applications.
One common technique is affinity chromatography. youtube.comnih.gov In this method, the peptide is immobilized on a solid support, such as agarose (B213101) beads, creating an affinity matrix. researchgate.net A complex mixture of proteins, such as a cell lysate, is then passed over this matrix. The receptor that specifically binds to the peptide will be captured on the column, while other proteins will flow through. The bound receptor can then be eluted and identified. nih.gov
Another powerful technique is photoaffinity labeling. nih.govmdpi.com For this application, a photoreactive group is chemically conjugated to the peptide. acs.orgmenardlab.com When this modified peptide binds to its receptor and is exposed to UV light, the photoreactive group is activated and forms a covalent bond with the receptor. nih.gov This permanent linkage allows for the identification and characterization of the receptor and its binding site, even after denaturation of the protein complex. acs.org
Future Directions and Emerging Research Avenues for Ac Met Asp Arg Val Leu Ser Arg Tyr Oh
Integration of Multi-Omics Data with Peptide Research
A holistic understanding of the biological role of Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH can be achieved by integrating multi-omics data. This approach moves beyond studying the peptide in isolation, instead examining its effects across various molecular layers within a biological system. nygen.ionashbio.com By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can build a comprehensive picture of the peptide's mechanism of action and its impact on cellular pathways. nih.govpharmalex.comtechnologynetworks.com
For instance, transcriptomic analysis could reveal changes in gene expression in cells treated with the peptide, while proteomics would identify alterations in protein levels, and metabolomics would uncover shifts in metabolic profiles. oup.comnih.gov This integrated data can help in identifying the peptide's molecular targets and understanding its broader physiological effects. nashbio.com The use of multi-omics is becoming increasingly central to drug discovery and development, offering a powerful toolkit to accelerate research and gain deeper biological insights. pharmalex.com Large-scale multi-omics studies can systematically map the relationships between different molecular components, providing a systems-level view of the peptide's activity. nih.govbiorxiv.org
Table 1: Potential Multi-Omics Approaches for this compound Research
| Omics Discipline | Data Generated | Potential Insights for this compound |
| Genomics | DNA sequence variations | Identification of genetic factors influencing response to the peptide. |
| Transcriptomics | RNA expression levels | Understanding of gene regulatory networks affected by the peptide. |
| Proteomics | Protein abundance and modifications | Discovery of direct binding partners and downstream protein signaling cascades. |
| Metabolomics | Metabolite concentrations | Elucidation of the peptide's impact on cellular metabolism and biochemical pathways. |
Development of Advanced Computational Models for Prediction and Design
Computational modeling and artificial intelligence (AI) are revolutionizing peptide research by enabling the prediction of peptide properties and the rational design of new sequences. nih.gov For this compound, advanced computational tools can be employed to predict its three-dimensional structure, binding affinity to potential targets, and other physicochemical properties. nih.govfrontiersin.org
Methods like molecular dynamics simulations can provide insights into the peptide's behavior and interactions at an atomic level. nih.gov Furthermore, machine learning algorithms can be trained on existing peptide databases to predict biological activities, such as antimicrobial or anticancer effects. nih.govcbirt.net These predictive models can significantly reduce the time and cost associated with experimental screening. mdpi.com As the field progresses, we can expect the development of even more sophisticated models that can accurately forecast the therapeutic potential of novel peptides like this compound. cbirt.netacs.org
Table 2: Computational Tools in Peptide Research
| Computational Approach | Application in Peptide Research | Relevance to this compound |
| Molecular Docking | Predicts the binding orientation of a peptide to a target protein. mdpi.com | Identification of potential receptors or interacting proteins. |
| Molecular Dynamics | Simulates the movement of atoms and molecules over time. nih.gov | Understanding the conformational flexibility and stability of the peptide. |
| QSAR Modeling | Relates chemical structure to biological activity. mdpi.com | Prediction of the peptide's potential therapeutic effects based on its sequence. |
| Machine Learning | Develops predictive models from large datasets. nih.gov | Forecasting various properties like solubility, toxicity, and efficacy. |
Exploration of Novel Peptide Modification and Assembly Strategies
The functional properties of this compound can be enhanced through various chemical modification strategies. These modifications can improve stability, bioavailability, and target specificity. mdpi.comnih.gov Techniques such as amino acid substitution, cyclization, and the incorporation of non-natural amino acids can be explored to optimize the peptide's therapeutic potential. nih.gov For example, replacing certain amino acids with their D-isomers can increase resistance to enzymatic degradation. mdpi.com
Furthermore, the self-assembly of peptides into well-defined nanostructures is an exciting area of research with applications in drug delivery, tissue engineering, and biomaterials. nih.govnih.govbgu.ac.il Investigating the self-assembly properties of this compound or its modified versions could lead to the development of novel nanomaterials with unique functionalities. nih.gov These strategies offer a versatile toolbox for fine-tuning the characteristics of the peptide for specific applications.
Mechanistic Investigations of Peptide Activity at a Molecular Level
A fundamental aspect of future research will be to elucidate the precise molecular mechanisms by which this compound exerts its biological effects. This involves identifying its cellular receptors and downstream signaling pathways. frontiersin.org Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity between the peptide and its target molecules.
High-resolution structural biology methods, including X-ray crystallography and cryo-electron microscopy (cryo-EM), can provide detailed atomic-level pictures of the peptide-receptor complex, revealing the key interactions that govern binding and activation. frontiersin.org Understanding these mechanisms is crucial for rational drug design and for predicting potential off-target effects. mdpi.com Investigating peptide-protein interactions is a key area of focus in cellular and molecular biology. frontiersin.orgnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing Ac-Met-Asp-Arg-Val-Leu-Ser-Arg-Tyr-OH, and how do they influence peptide purity?
- Methodological Answer : Solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry is widely employed. Key steps include resin selection (e.g., Wang resin for C-terminal amides), coupling efficiency optimization via HOBt/DIC activation, and iterative deprotection with 20% piperidine. Purity is assessed via reverse-phase HPLC (C18 column, 0.1% TFA gradient) and MALDI-TOF mass spectrometry . Contaminants like deletion sequences require iterative wash cycles (DCM/DMF) and cleavage optimization (TFA:TIPS:H2O = 95:2.5:2.5).
Q. How should researchers validate the structural integrity of this peptide post-synthesis?
- Methodological Answer : Combine circular dichroism (CD) spectroscopy to confirm secondary structure (e.g., α-helix propensity in aqueous buffer) with NMR (2D NOESY for nuclear Overhauser effects) to resolve spatial arrangements. Cross-validate with molecular dynamics simulations (AMBER or CHARMM force fields) to correlate observed peaks with predicted conformations .
Q. What in vitro assays are suitable for preliminary functional characterization of this compound?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) to target receptors. Pair with fluorescence polarization (FP) for competitive binding assays. For cell-based studies, employ luciferase reporter systems in HEK293T cells transfected with relevant signaling pathway plasmids .
Advanced Research Questions
Q. How can contradictory data on the peptide’s bioactivity across studies be systematically resolved?
- Methodological Answer : Conduct a meta-analysis of existing literature using PRISMA guidelines to identify variables causing discrepancies (e.g., buffer pH, cell line variability). Replicate experiments under standardized conditions (e.g., DMEM + 10% FBS, pH 7.4) and apply Bland-Altman plots to quantify inter-study bias. Use Bayesian statistical models to weight data quality (e.g., prior distributions based on sample size and assay precision) .
Q. What strategies optimize experimental design for studying structure-activity relationships (SAR) of this peptide?
- Methodological Answer : Implement alanine scanning mutagenesis to identify critical residues. Combine with free-energy perturbation (FEP) simulations to predict ΔΔG values for binding affinity changes. Validate via isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS). For high-throughput SAR, use microarray-based peptide synthesis with on-chip fluorescence binding assays .
Q. How can researchers address challenges in detecting low-abundance post-translational modifications (PTMs) in this peptide?
- Methodological Answer : Employ nanoLC-MS/MS with tandem mass tags (TMT) for multiplexed quantification. Optimize collision-induced dissociation (CID) parameters for PTM-specific fragmentation (e.g., neutral loss scans for phosphorylation). Use open-source tools like MaxQuant for PTM localization probability scoring, and validate with synthetic heavy isotope-labeled peptide standards .
Data Interpretation & Reporting
Q. What frameworks ensure rigor in reporting negative or inconclusive results for this peptide’s functional studies?
- Methodological Answer : Adhere to the ARRIVE 2.0 guidelines for preclinical research. Include raw data (e.g., dose-response curves, negative control traces) in supplementary materials. Apply false discovery rate (FDR) correction (Benjamini-Hochberg) to minimize Type I errors. Use CONSORT flow diagrams for transparency in data exclusion .
Q. How should researchers integrate computational and experimental data to refine mechanistic hypotheses?
- Methodological Answer : Perform docking simulations (AutoDock Vina or Rosetta) to prioritize binding poses, followed by mutagenesis (e.g., K191A mutant to disrupt hydrogen bonding). Validate with microscale thermophoresis (MST) for in-solution affinity measurements. Use ShinyHeatmap (R package) for interactive visualization of multi-omics correlations .
Literature & Collaboration
Q. What systematic approaches enhance the reproducibility of studies involving this peptide?
- Methodological Answer : Adopt the FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use platforms like Zenodo to deposit synthesis protocols, raw spectra, and analysis scripts. Establish inter-lab collaborations via pre-registered multi-center studies with harmonized SOPs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
